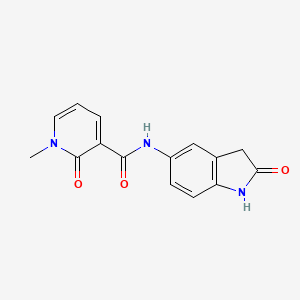

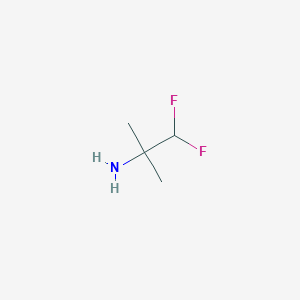

1-methyl-2-oxo-N-(2-oxoindolin-5-yl)-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-methyl-2-oxo-N-(2-oxoindolin-5-yl)-1,2-dihydropyridine-3-carboxamide is a chemical compound that has been the focus of scientific research due to its potential in different fields. This compound is also known as MRS1477 and has been synthesized using different methods.

Scientific Research Applications

Antiviral Applications

Research has shown that dihydropyrimidinone-isatin hybrids, closely related to the compound of interest, exhibit promising activity as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. These hybrids combine structural features from leading scaffolds to achieve higher inhibitory activity compared to standard treatments, demonstrating the compound's potential in antiviral therapy (Devale et al., 2017).

Anticancer Properties

A series of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs were designed and synthesized, showing significant cytotoxicity in breast cancer cell lines. This research highlights the compound's utility in developing new anti-breast cancer agents, particularly against triple-negative breast cancer (TNBC) cells, through the inhibition of key pathways involved in cancer progression (Kim et al., 2017).

Antimicrobial and Antifungal Activities

Derivatives of 6-oxo-pyridine-3-carboxamide, which share a structural motif with the compound , have been synthesized and evaluated for their antimicrobial and antifungal properties. Certain derivatives displayed broad-spectrum antibacterial activity and were equipotent to standard drugs against specific fungi, showcasing the compound's relevance in addressing microbial resistance (El-Sehrawi et al., 2015).

Synthetic Methodologies

The compound and its derivatives have been employed in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions, producing a variety of heterocyclic derivatives. This underscores the compound's role in advancing synthetic organic chemistry by facilitating the construction of complex molecular architectures (Bacchi et al., 2005).

Materials Science

In the field of materials science, derivatives of the compound have been synthesized for the development of new merocyanine dyes, demonstrating high bactericidal activity against various bacterial strains. This application illustrates the compound's potential in creating functional materials with specific biological activities (Abdel-Rahman & Khalil, 1978).

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Mode of Action

The specific mode of action can vary depending on the specific indole derivative and its target. Some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities. For example, some indole derivatives have been found to inhibit the replication of viruses, reduce inflammation, inhibit the growth of cancer cells, and more .

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary depending on the specific compound. Factors that can influence the pharmacokinetics include the compound’s solubility, its ability to cross cell membranes, and how it is metabolized by the body .

Result of Action

The result of the action of indole derivatives can vary depending on the specific compound and its target. For example, some indole derivatives have been found to inhibit the replication of viruses, reduce inflammation, inhibit the growth of cancer cells, and more .

Action Environment

The action environment can influence the efficacy and stability of indole derivatives. Factors that can influence the action of these compounds include the pH of the environment, the presence of other compounds, and more .

properties

IUPAC Name |

1-methyl-2-oxo-N-(2-oxo-1,3-dihydroindol-5-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-18-6-2-3-11(15(18)21)14(20)16-10-4-5-12-9(7-10)8-13(19)17-12/h2-7H,8H2,1H3,(H,16,20)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZUJWGLXAGLLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-2-oxo-N-(2-oxoindolin-5-yl)-1,2-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,2'-bifuran]-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2981888.png)

![2-(3-(Diethylamino)propyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2981889.png)

![1-(cyclopentylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2981890.png)

![6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2981894.png)

![(6R)-8-Benzyl-6-(phenoxymethyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2981897.png)

![2-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2981899.png)

![4-Tert-butyl-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2981902.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(3-methoxyphenyl)ethyl)acetamide](/img/structure/B2981905.png)